molecular formula C27H31NO2 B10792956 3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline)

3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline)

Cat. No.: B10792956
M. Wt: 401.5 g/mol
InChI Key: APPBBNWLWVQQTF-UHFFFAOYSA-N
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Description

3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline) is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline) typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methoxyphenyl ethyl derivative, followed by its reaction with phenoxypropyl intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline) involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline) is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H31NO2/c1-29-26-12-6-8-22(20-26)14-15-24-10-4-5-13-27(24)30-19-7-17-28-18-16-23-9-2-3-11-25(23)21-28/h2-6,8-13,20H,7,14-19,21H2,1H3

InChI Key

APPBBNWLWVQQTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC=CC=C2OCCCN3CCC4=CC=CC=C4C3

Origin of Product

United States

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